Tetrahydrocurcumin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Tetrahydrocurcumin is a natural product found in Curcuma longa with data available.
Tetrahydrocurcumin
CAS No.: 36062-04-1
Cat. No.: VC21347538
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 36062-04-1 |
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Molecular Formula | C21H24O6 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione |
Standard InChI | InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3 |
Standard InChI Key | LBTVHXHERHESKG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Appearance | Yellow Solid |
Melting Point | 95 - 97 °C |
Chemical Structure and Identification
Tetrahydrocurcumin (THC) is chemically identified as 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione with the molecular formula C₂₁H₂₄O₆ . It is the hydrogenated form of curcumin, where the conjugated double bonds in the seven-carbon chain have been reduced. This structural modification results in a non-planar molecule with free rotation around these bonds, distinguishing it from the planar structure of curcumin .
Physical and Chemical Properties
Tetrahydrocurcumin possesses several unique properties that differentiate it from curcumin:
The compound features hydroxyl and methoxy groups on its phenolic rings, which contribute significantly to its biological activities, particularly its antioxidant properties. Unlike curcumin, tetrahydrocurcumin lacks the conjugated double bonds that impart the characteristic yellow color to curcumin, resulting in its white appearance .
Natural Occurrence and Biosynthesis
Metabolism and Bioavailability
Tetrahydrocurcumin demonstrates higher bioavailability compared to curcumin, primarily due to its increased stability in physiological conditions. Despite this advantage, tetrahydrocurcumin still suffers from poor aqueous solubility, which limits its therapeutic potential. This limitation has prompted researchers to develop various formulation strategies to enhance its bioavailability .
Biological Activities
Anti-inflammatory Properties
Tetrahydrocurcumin exhibits potent anti-inflammatory effects through multiple mechanisms. Research has demonstrated that tetrahydrocurcumin can:
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Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages
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Provide renoprotection against nephritic disorders by modulating inflammation and oxidative stress
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Ameliorate inflammatory responses in sepsis-induced acute kidney injury (AKI) through SIRT1 signaling
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Inhibit IκB-α degradation, thereby preventing the activation of NF-κB, a key transcription factor in inflammatory responses
The IC₅₀ value of tetrahydrocurcumin for inhibiting TNF-α production was reported as 0.18 ± 0.18 μM, demonstrating its high potency as an anti-inflammatory agent .
Anticancer Properties
Tetrahydrocurcumin has shown promising anticancer activities in both in vitro and in vivo models. A recent study utilizing a β-cyclodextrin inclusion complex approach demonstrated:
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Enhanced cytotoxicity against cancer cells with a selectivity index (SI) value > 10, indicating good selectivity for cancer cells over normal cells
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Improved apoptosis induction in cancer cells through caspase 3 activation
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Significant anti-migration and anti-invasion properties, suggesting potential effectiveness against metastatic cancer
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Reduced tumor bulk volume in athymic nude mice models with a corresponding decrease in tumor markers including carcinoembryonic antigen (CEA) and mouse Cytochrome P450 1A2 (CYP1A2)
Antioxidant Effects
Tetrahydrocurcumin demonstrates potent antioxidant properties similar to curcumin. Its antioxidant mechanisms include:
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Direct scavenging of reactive oxygen species (ROS)
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Enhancement of cellular antioxidant defense systems
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Protection against oxidative damage to cellular components
Limitations and Bioavailability Issues
Despite its promising biological activities, the therapeutic application of tetrahydrocurcumin faces several challenges:
Solubility and Bioavailability Constraints
Tetrahydrocurcumin exhibits poor aqueous solubility, which significantly limits its bioavailability under normal physiological conditions . This constraint represents a major obstacle to realizing the full therapeutic potential of tetrahydrocurcumin in clinical applications.
Strategies to Enhance Bioavailability
Several approaches have been developed to address the bioavailability limitations of tetrahydrocurcumin:
Recent Advances in Tetrahydrocurcumin Research
Synthesis of Tetrahydrocurcumin Derivatives
Researchers have synthesized various tetrahydrocurcumin derivatives to enhance its therapeutic efficacy. A recent study described the synthesis of eleven tetrahydrocurcumin derivatives via Steglich esterification on both phenolic rings, incorporating a succinyl group with different substituents (acyclic, cyclic, acyclic aromatic, and cyclic aromatic) .
The anti-inflammatory activities of these derivatives were compared to tetrahydrocurcumin:
Compound | TNF-α Inhibition (IC₅₀, μM) | IL-6 Inhibition | PGE₂ Inhibition |
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Tetrahydrocurcumin | 0.18 ± 0.18 | Effective | Ineffective |
Compound 8 | 3.21 ± 4.52 | Effective | Not reported |
Compound 12 | 0.70 ± 0.10 | Effective | Most effective |
Compound 13 | 0.35 ± 0.047 | Effective | Effective |
The structure-activity relationship analysis suggested that two factors contribute to the biological activities of these compounds: the presence or absence of planarity and their structural differences . Among the derivatives, cyclic compound 13 showed the most potent activity in inhibiting TNF-α production, even surpassing tetrahydrocurcumin itself .
Novel Drug Delivery Systems
To overcome the poor solubility of tetrahydrocurcumin, researchers have developed innovative drug delivery systems. A notable advancement is the development of a β-cyclodextrin inclusion complex:
β-Cyclodextrin Inclusion Complex
This approach involved physically adsorbing tetrahydrocurcumin into β-cyclodextrin at a molar ratio of 2:1 . The resulting inclusion complex demonstrated:
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A 65-fold increase in aqueous dispersion compared to free tetrahydrocurcumin
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Enhanced anticancer efficacy in both in vitro and in vivo models
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Reduced systemic toxicity with minimal inflammation in vital organs as confirmed by hematoxylin and eosin (H&E) staining
Characterization Techniques
The successful encapsulation of tetrahydrocurcumin in the β-cyclodextrin complex was confirmed using multiple analytical techniques:
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